

# Spectroscopic Profile of 6-tert-Butyl-m-cresol: A Technical Guide

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## Compound of Interest

Compound Name: 6-tert-Butyl-m-cresol

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This technical guide provides a comprehensive overview of the spectral data for **6-tert-Butyl-m-cresol** (IUPAC name: 2-tert-butyl-5-methylphenol), a compound of significant interest to researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

## Chemical Structure and Properties

**6-tert-Butyl-m-cresol** is an organic compound with the chemical formula  $C_{11}H_{16}O$  and a molecular weight of 164.24 g/mol <sup>[1]</sup>. It is a substituted phenol characterized by a tert-butyl group and a methyl group attached to the benzene ring. Understanding its spectral characteristics is crucial for its identification, characterization, and application in various scientific fields.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **6-tert-Butyl-m-cresol** exhibits distinct signals corresponding to the different types of protons present in the molecule. The data, acquired in deuterated chloroform ( $\text{CDCl}_3$ ), is summarized in the table below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.0	d	1H	Ar-H
~6.8	d	1H	Ar-H
~6.6	s	1H	Ar-H
~4.8	s	1H	-OH
~2.3	s	3H	-CH <sub>3</sub>
~1.4	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information about the different carbon environments in **6-tert-Butyl-m-cresol**.

Chemical Shift ( $\delta$ ) ppm	Assignment
~152	Ar-C-OH
~137	Ar-C-C(CH <sub>3</sub> ) <sub>3</sub>
~128	Ar-CH
~127	Ar-C-CH <sub>3</sub>
~122	Ar-CH
~118	Ar-CH
~34	-C(CH <sub>3</sub> ) <sub>3</sub>
~29	-C(CH <sub>3</sub> ) <sub>3</sub>
~21	-CH <sub>3</sub>

## Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer was used for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Sample Preparation: Approximately 10-20 mg of **6-tert-Butyl-m-cresol** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

- <sup>1</sup>H NMR: The spectrum was acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans.
- <sup>13</sup>C NMR: The spectrum was acquired using a proton-decoupled sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H NMR and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C NMR.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **6-tert-Butyl-m-cresol** confirms the presence of the hydroxyl and aromatic functionalities.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-3200	Strong, Broad	O-H stretch (phenolic)
~3100-3000	Medium	Aromatic C-H stretch
~2960-2850	Strong	Aliphatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-O stretch (phenolic)
~880-800	Strong	Ar-H out-of-plane bend

## Experimental Protocol for IR Spectroscopy

**Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

**Sample Preparation:** A thin film of neat **6-tert-Butyl-m-cresol** was prepared between two potassium bromide (KBr) plates.

**Data Acquisition:** The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

**Data Processing:** The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The electron ionization (EI) mass

spectrum of **6-tert-Butyl-m-cresol** shows a clear molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity	Assignment
164	Moderate	$[M]^+$ (Molecular Ion)
149	High	$[M - CH_3]^+$
121	Moderate	$[M - C_3H_7]^+$

## Experimental Protocol for Mass Spectrometry

**Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source was used.

**Sample Preparation:** A dilute solution of **6-tert-Butyl-m-cresol** was prepared in a volatile organic solvent such as dichloromethane or methanol.

**GC Conditions:**

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, ramped to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium.

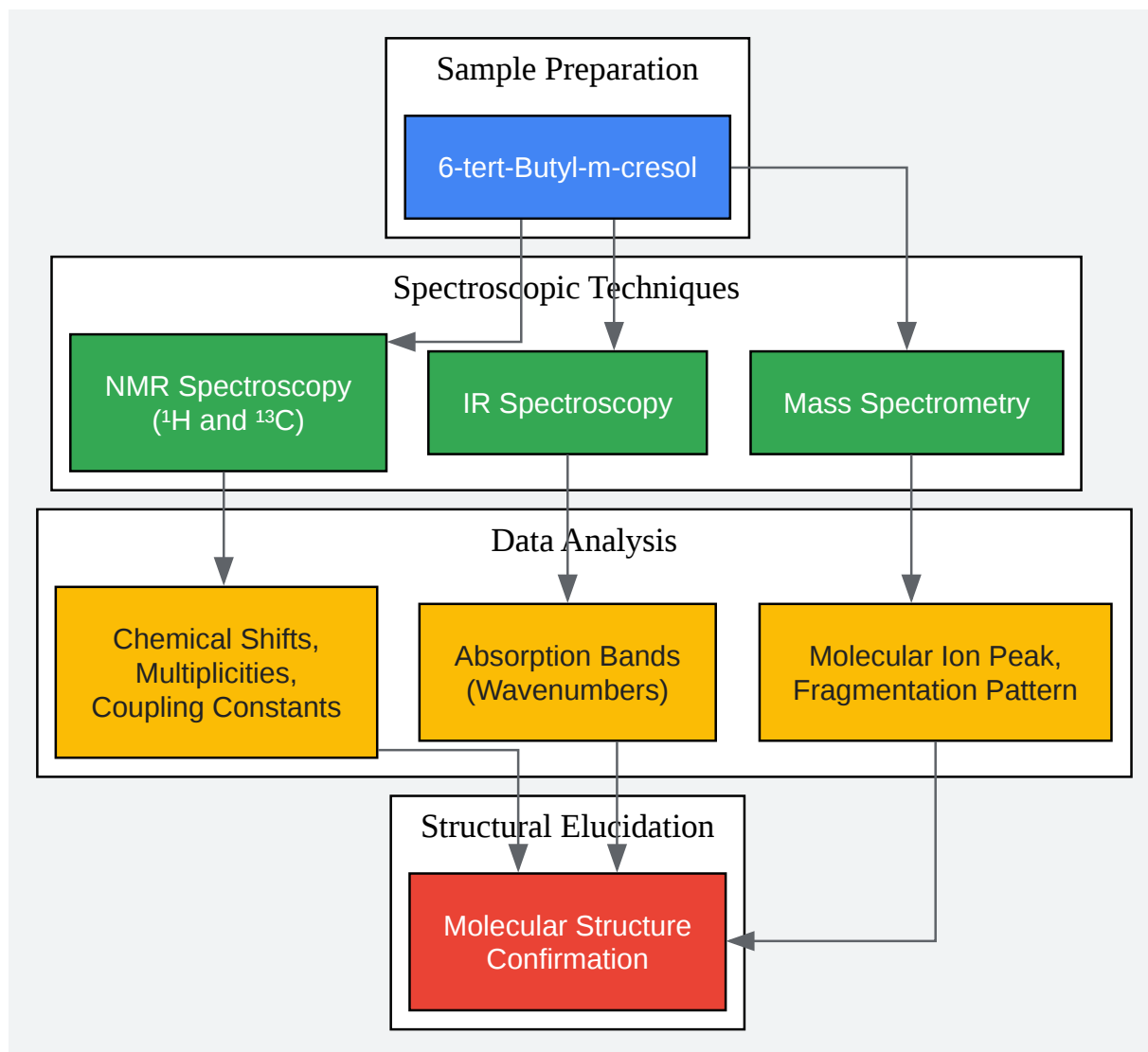
**MS Conditions:**

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.

**Data Analysis:** The mass spectrum corresponding to the GC peak of **6-tert-Butyl-m-cresol** was analyzed to identify the molecular ion and major fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **6-tert-Butyl-m-cresol**.



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Caption: Logical workflow for the spectroscopic characterization of **6-tert-Butyl-m-cresol**.

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## References

- 1. 6-tert-Butyl-m-cresol(88-60-8) 1H NMR [m.chemicalbook.com]
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